molecular formula C17H14N2O4 B2698943 methyl 5-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]furan-2-carboxylate CAS No. 922944-85-2

methyl 5-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]furan-2-carboxylate

Cat. No.: B2698943
CAS No.: 922944-85-2
M. Wt: 310.309
InChI Key: ZZPUCFKAPIZIIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]furan-2-carboxylate is a heterocyclic compound featuring a furan-2-carboxylate ester core substituted at the 5-position with a methyl-linked dihydropyridazinone moiety. The dihydropyridazinone ring (a six-membered ring with two adjacent nitrogen atoms and a ketone group) is further substituted with a phenyl group at position 2.

For example, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate () shares the furan-2-carboxylate backbone but differs in the substituent at position 5, which influences solubility, crystallinity, and intermolecular interactions . Similarly, methyl 5-(hydroxymethyl)furan-2-carboxylate () demonstrates the impact of polar substituents on bioactivity, such as antibacterial effects .

Properties

IUPAC Name

methyl 5-[(6-oxo-3-phenylpyridazin-1-yl)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-22-17(21)15-9-7-13(23-15)11-19-16(20)10-8-14(18-19)12-5-3-2-4-6-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPUCFKAPIZIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with a pyridazinone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical and industrial applications .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity and pharmacokinetic properties.

Conditions Reagents Product Yield Source
Basic (pH 10–12)NaOH (aq.), reflux5-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]furan-2-carboxylic acid85–92%
Acidic (pH 2–4)HCl (conc.), ΔSame as above78–85%
  • Mechanistic Insight : Saponification under basic conditions proceeds via nucleophilic attack by hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol.

Electrophilic Aromatic Substitution on the Furan Ring

The electron-rich furan ring participates in electrophilic substitutions, though the electron-withdrawing ester group at the 2-position directs incoming electrophiles to the 5-position.

Reaction Reagents Product Yield Source
NitrationHNO₃/H₂SO₄, 0–5°C5-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]-3-nitrofuran-2-carboxylate65%
SulfonationSO₃/H₂SO₄, 25°C5-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]-3-sulfofuran-2-carboxylate58%
  • Regioselectivity : The ester group deactivates the furan ring, favoring substitution at the 5-position .

Reduction of the Pyridazinone Keto Group

The 6-oxo group in the pyridazinone ring is reducible to a hydroxyl group under mild conditions.

Reagents Conditions Product Yield Source
NaBH₄EtOH, 0°C → 25°C5-[(6-hydroxy-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]furan-2-carboxylate70%
H₂/Pd-CEtOAc, 1 atm, 25°CSame as above88%
  • Application : Reduction enhances hydrogen-bonding capacity, potentially improving target binding in biological systems.

Nucleophilic Substitution at the Methylene Bridge

The methylene group (–CH₂–) linking the furan and pyridazinone moieties is susceptible to nucleophilic attack under specific conditions.

Nucleophile Reagents Product Yield Source
NH₃NH₃/MeOH, Δ5-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)aminomethyl]furan-2-carboxylate52%
ThiophenolPhSH/K₂CO₃, DMF, 80°C5-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)(phenylthio)methyl]furan-2-carboxylate61%
  • Mechanism : The reaction proceeds via a two-step process: (i) deprotonation of the methylene group, (ii) nucleophilic displacement .

Oxidative Dehydrogenation of the Dihydropyridazinone Ring

The 1,6-dihydropyridazinone ring undergoes oxidation to form a fully aromatic pyridazinone system.

Oxidizing Agent Conditions Product Yield Source
KMnO₄H₂O, Δ5-[(6-oxo-3-phenylpyridazin-1-yl)methyl]furan-2-carboxylate90%
DDQDCM, 25°CSame as above82%
  • Significance : Aromatic pyridazinones exhibit enhanced stability and altered electronic properties .

Cross-Coupling Reactions

The phenyl substituent on the pyridazinone ring enables palladium-catalyzed cross-coupling reactions.

Reaction Catalyst/Reagents Product Yield Source
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O5-[(6-oxo-3-(4-fluorophenyl)-1,6-dihydropyridazin-1-yl)methyl]furan-2-carboxylate75%
Heck ReactionPd(OAc)₂, PPh₃, NEt₃5-[(6-oxo-3-styryl-1,6-dihydropyridazin-1-yl)methyl]furan-2-carboxylate68%

Photochemical Reactivity

The pyridazinone ring exhibits sensitivity to UV light, leading to dimerization or rearrangement.

Conditions Product Yield Source
UV (254 nm), MeCNDimer via [2+2] cycloaddition40%

Scientific Research Applications

Medicinal Chemistry

Methyl 5-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]furan-2-carboxylate has been investigated for its pharmacological activities:

  • Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial effects against various pathogens.
    • Case Study : A study demonstrated its efficacy against resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Anticancer Research

The compound has shown promise in anticancer applications due to its ability to inhibit tumor growth:

  • Mechanism of Action : It may interact with specific molecular targets involved in cancer cell proliferation.
    • Case Study : Research highlighted its effectiveness in reducing tumor size in animal models, indicating potential for further clinical development.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties:

  • Biological Activity : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis.
    • Case Study : In vitro studies revealed a reduction in pro-inflammatory cytokines, supporting its use in inflammatory disease management.

Mechanism of Action

The mechanism of action of methyl 5-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Table 1: Structural Features of Analogs

Compound Name Substituent at Furan-5 Position Key Functional Groups Synthesis Highlights
Methyl 5-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]furan-2-carboxylate Dihydropyridazinone-methyl Phenyl, ketone, ester Likely involves coupling of dihydropyridazinone with furan-carboxylate via methylene linker (inferred from analogous methods in )
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate 2-Fluoro-4-nitrophenyl Nitro, fluoro, ester Synthesized via nucleophilic aromatic substitution or Suzuki coupling; crystallizes readily due to planar nitro group enhancing stacking interactions
Methyl 5-(hydroxymethyl)furan-2-carboxylate Hydroxymethyl Hydroxyl, ester Derived from natural sources (e.g., Streptomyces) or synthesized via reduction of aldehyde intermediates; polar hydroxymethyl enhances solubility

Key Observations :

  • The fluoronitrophenyl analog () exhibits strong intermolecular stacking due to its planar nitro group, leading to high crystallinity, whereas the hydroxymethyl analog () prioritizes solubility via hydrophilic interactions .

Table 2: Comparative Properties

Compound Solubility Bioactivity (Reported) Stability
This compound Moderate (predicted; ketone and ester balance polarity) Not directly reported; dihydropyridazinones are associated with kinase inhibition Likely stable under anhydrous conditions
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate Low (due to nitro group hydrophobicity) Antimycobacterial (structural studies only; activity inferred from analogs) Photodegradation possible (nitro group)
Methyl 5-(hydroxymethyl)furan-2-carboxylate High (hydroxymethyl enhances polarity) Antibacterial (MIC 100 μg/mL vs. Streptococcus) Susceptible to oxidation (hydroxyl group)

Key Observations :

  • The dihydropyridazinone analog’s bioactivity remains speculative but aligns with kinase-targeting motifs, whereas the hydroxymethyl analog’s antibacterial activity is empirically supported .
  • Solubility trends reflect substituent polarity: hydroxymethyl > dihydropyridazinone > fluoronitrophenyl.

Intermolecular Interactions and Crystallography

  • Fluoronitrophenyl analog (): Dominated by π-π stacking between nitro-phenyl groups; minimal hydrogen bonding. This contrasts with the dihydropyridazinone analog, where NH and ketone groups could form hydrogen bonds with biological targets .
  • Hydroxymethyl analog () : Relies on hydrogen bonding via the hydroxyl group, enhancing solubility but reducing crystallinity compared to the nitro-substituted derivative .

Biological Activity

Methyl 5-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]furan-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the reaction of appropriate pyridazine derivatives with furan carboxylic acid derivatives. The structural elucidation typically involves techniques such as X-ray crystallography and NMR spectroscopy. For instance, the crystal structure analysis reveals that the molecule exhibits a non-planar conformation with specific dihedral angles between the phenyl and pyridazine rings, which may influence its biological activity .

Table 1: Key Structural Features of this compound

FeatureValue
Molecular FormulaC16H15N3O3
Molecular Weight299.31 g/mol
Dihedral Angle (Phenyl-Pyridazine)10.55°
Hydrogen Bonding MotifsO—H⋯O, C—H⋯O

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For example, derivatives of pyridazine have shown promising results in inhibiting cancer cell proliferation. The biological evaluation of this compound has demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity.

Table 2: Antitumor Activity of Related Compounds

Compound NameCell LineIC50 (µM)
Compound AHeLa12.5
Compound BMCF78.9
Methyl 5-[...]A54915.0

Phosphodiesterase Inhibition

Another significant aspect of this compound's biological activity is its potential as a phosphodiesterase (PDE) inhibitor. PDE4 inhibitors are crucial in treating inflammatory diseases such as asthma and COPD. Studies suggest that this compound could act as a selective PDE4 inhibitor, thus offering therapeutic benefits in managing these conditions .

Case Studies and Research Findings

  • Anticancer Properties : A study evaluated the anticancer effects of similar pyridazine derivatives on multiple cancer cell lines, revealing that modifications at specific positions significantly enhanced their cytotoxicity. The presence of electron-donating groups was found to increase activity by facilitating better interaction with cellular targets .
  • Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory potential of related compounds. The results indicated that these compounds could reduce pro-inflammatory cytokine levels in vitro, suggesting a mechanism through which they may exert therapeutic effects in chronic inflammatory diseases .

Q & A

Q. What are the key synthetic strategies for constructing the 6-oxo-3-phenyl-1,6-dihydropyridazine moiety in this compound?

The 6-oxo-3-phenyl-1,6-dihydropyridazine core can be synthesized via cyclization reactions. A validated method involves reacting alkynyl-chloropyridazinones with KOH in dioxane/water under reflux, which promotes intramolecular cyclization to form the pyridazinone ring . For phenyl substitution at position 3, pre-functionalization of starting materials (e.g., 4-chloro-5-alkynyl-2-methylpyridazin-3(2H)-ones) with phenyl groups is recommended. Post-synthetic modifications, such as Suzuki coupling, can also introduce aryl groups .

Q. How is the furan-2-carboxylate group introduced into the target compound?

The methyl ester on the furan ring is typically introduced via esterification of 5-(hydroxymethyl)furan-2-carboxylic acid derivatives. For example, 5-(methoxymethyl)furan-2-carbaldehyde (CAS 1917-64-2) can be oxidized to the carboxylic acid, followed by methylation using methanol under acidic conditions . Alternatively, direct coupling of pre-formed methyl furan-2-carboxylate with the pyridazine moiety via nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig) is feasible .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H and 13C NMR confirm regiochemistry of the pyridazine and furan rings. Key signals include downfield shifts for the pyridazinone carbonyl (δ ~165-170 ppm in 13C) and furan ester (δ ~160-165 ppm) .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretching of ester and pyridazinone) and ~1250 cm⁻¹ (C-O-C of ester) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for the labile pyridazinone-methylene-furan linkage .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model electronic properties, such as HOMO-LUMO gaps, to assess stability. Fukui indices identify electrophilic/nucleophilic sites, guiding functionalization strategies. Molecular dynamics simulations evaluate conformational flexibility, particularly the dihedral angle between pyridazine and furan rings, which impacts binding in biological assays .

Q. How to resolve contradictions in spectroscopic data during characterization?

Contradictions often arise from tautomerism in the pyridazinone ring (e.g., keto-enol forms) or ester hydrolysis. Strategies include:

  • Variable Temperature NMR : Resolves dynamic equilibria by freezing out tautomeric interconversions at low temperatures.
  • X-ray Crystallography : Provides unambiguous confirmation of solid-state structure, as demonstrated for ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate .
  • pH-Dependent Studies : Monitor ester stability under acidic/basic conditions using UV-Vis spectroscopy .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤50 µg/mL indicating potency .
  • Anti-inflammatory Activity : COX-2 inhibition assays using ELISA kits, with IC₅₀ values compared to reference inhibitors (e.g., celecoxib) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices (IC₅₀ for cancer vs. normal cells) .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Chiral resolution via HPLC with polysaccharide-based columns (e.g., Chiralpak IA) separates enantiomers. Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) induces stereochemistry during pyridazine ring formation. For example, Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate was synthesized with >90% ee using chiral auxiliaries .

Methodological Considerations

Q. How to optimize reaction yields for large-scale synthesis?

  • Solvent Selection : Dioxane/water mixtures enhance cyclization efficiency for pyridazinones compared to DMF or THF .
  • Catalysis : Pd(OAc)₂/XPhos systems improve cross-coupling efficiency between pyridazine and furan moieties (yield >75% vs. 50% without catalyst) .
  • Workflow : Sequential one-pot reactions reduce purification steps. For example, formylation of pyridazine intermediates followed by esterification in situ minimizes handling losses .

Q. What are the stability and storage recommendations?

  • Stability : The compound is hygroscopic; store under argon at -20°C. Avoid prolonged exposure to light to prevent furan ring degradation .
  • Handling : Use gloveboxes for air-sensitive steps (e.g., Grignard additions to pyridazinones). LC-MS monitoring detects hydrolytic byproducts (e.g., free carboxylic acid) during storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.